(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride

説明

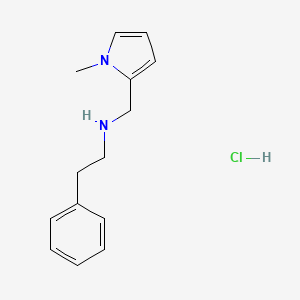

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride is a synthetic phenethylamine derivative characterized by a pyrrole-methyl substituent attached to the phenethylamine backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Structurally, the compound combines a phenethylamine core (a two-carbon chain linked to a benzene ring) with a 1-methylpyrrole moiety at the methylene position. This modification introduces a nitrogen-containing heterocycle, which may influence receptor binding affinity and metabolic properties compared to simpler phenethylamines .

特性

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.ClH/c1-16-11-5-8-14(16)12-15-10-9-13-6-3-2-4-7-13;/h2-8,11,15H,9-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQOSNYYBHXUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CNCCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride typically involves the condensation of 1-methylpyrrole with phenethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in its hydrochloride salt form .

化学反応の分析

Stability and Reactivity

-

Acid-Base Properties : As a secondary amine hydrochloride, the compound is expected to be hygroscopic and water-soluble. It likely decomposes under strong basic conditions to regenerate the free base.

-

Thermal Stability : No direct data exists, but analogous pyrrole derivatives show stability up to 100°C in inert atmospheres .

Functional Group Reactivity

Key functional groups include the pyrrole ring and the phenethylamine moiety:

| Functional Group | Reactivity |

|---|---|

| Pyrrole (1-methyl) | Resists electrophilic substitution due to methyl activation; may undergo N-alkylation under strong bases. |

| Phenethylamine | Participates in SN2 reactions, reductive amination, or salt formation with acids. |

Experimental Findings from Analogous Systems

-

NMR Data : Chlorinated pyrrole derivatives synthesized via HCl-mediated pathways showed distinct ¹H NMR shifts (e.g., δ 7.43 ppm for aromatic protons) , suggesting similar diagnostic peaks for the target compound.

Data Gaps and Research Needs

科学的研究の応用

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

作用機序

The mechanism of action of (1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

類似化合物との比較

Core Structural Differences

| Compound Name (IUPAC) | Core Structure | Key Substituents | Salt Form |

|---|---|---|---|

| (1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride | Phenethylamine | 1-Methylpyrrole-methyl | Hydrochloride |

| {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride | Thiazole-methylamine | 3-Methoxyphenyl, Thiazole | Dihydrochloride |

| {[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}dimethylamine hydrochloride | Imidazopyridine | 4-Chlorophenyl, Dimethylamine, Methyl | Hydrochloride |

| [2-(3,4-Dichlorophenoxy)-5-fluoro-N-methylbenzenemethanamine] | Phenoxybenzylamine | 3,4-Dichlorophenoxy, 5-Fluoro, N-methyl | Not specified |

Structural Implications :

Pharmacological and Physicochemical Inferences

- Phenethylamine Derivatives: Known for central nervous system activity, including interactions with serotonin and dopamine receptors. The pyrrole-methyl group in the target compound may modulate selectivity for specific receptor subtypes.

- Thiazole and Imidazopyridine Analogs : These heterocycles are common in antiviral and anticancer agents. For example, thiazole-containing compounds often exhibit kinase inhibition, while imidazopyridines are explored for GABA receptor modulation .

Analytical Considerations

- Chromatographic Profiling : Methods like RP-HPLC (as validated for amitriptyline hydrochloride in ) could be adapted to quantify the target compound and its analogs, though method parameters (e.g., mobile phase, column type) would require optimization based on substituent polarity .

生物活性

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its role in various biological applications. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that compounds with similar structures often exhibit activities such as:

- Antimicrobial Effects : Many pyrrole derivatives have shown efficacy against bacteria and fungi.

- Cytotoxicity : Some studies report that derivatives can induce apoptosis in cancer cells, highlighting their potential in oncology.

- Anti-inflammatory Properties : Certain analogues demonstrate the ability to modulate inflammatory pathways.

Antimicrobial Activity

A study focusing on 2,5-dimethylpyrroles highlighted their inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. The derivatives exhibited promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages, suggesting a favorable therapeutic index. The minimum inhibitory concentration (MIC) values of selected derivatives were notably low, indicating strong antimicrobial potential .

| Compound | MIC (µg/mL) | Cytotoxicity (IC50, µg/mL) |

|---|---|---|

| 5n | 0.73 | >50 |

| 5q | 0.40 | >50 |

| 5r | 0.49 | >50 |

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that certain pyrrole derivatives exhibit significant cytotoxic effects on various cancer cell lines while showing low toxicity to normal cells. For instance, a derivative similar to the compound displayed mean growth inhibition percentages of 54.25% against HepG2 (liver cancer cells) and 38.44% against HeLa (cervical cancer cells), indicating its potential as an anticancer agent .

Case Studies

- Antitubercular Activity : A series of new pyrrole derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. The most active derivatives showed MIC values below 1 µg/mL with low cytotoxicity against macrophages .

- Anticancer Potential : In a separate study, specific pyrrole analogues were assessed for their ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins .

Q & A

Q. What computational tools assess the environmental impact of this compound?

- Methodological Answer : Use EPI Suite to predict biodegradation half-lives and ECOSAR for aquatic toxicity. CRDC subclass RDF20801 () emphasizes environmental engineering frameworks to evaluate ecotoxicity and design greener synthesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。